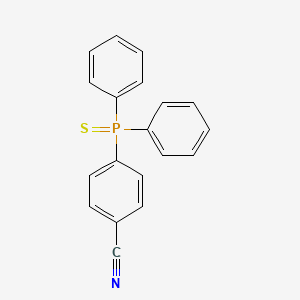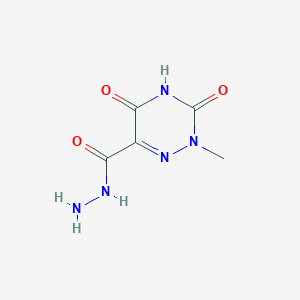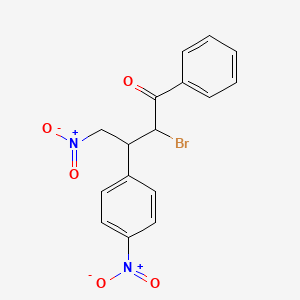
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one is an organic compound that features both bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound followed by nitration. The reaction conditions would need to be carefully controlled to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form various oxidized products.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines.
Applications De Recherche Scientifique
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one could have several applications:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-nitroacetophenone: Similar structure but with a simpler backbone.
4-Nitro-3-phenylbutan-1-one: Lacks the bromine atom.
2-Bromo-4-nitrophenylbutan-1-one: Similar but without the additional nitro group on the phenyl ring.
Uniqueness
2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
6320-79-2 |
|---|---|
Formule moléculaire |
C16H13BrN2O5 |
Poids moléculaire |
393.19 g/mol |
Nom IUPAC |
2-bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H13BrN2O5/c17-15(16(20)12-4-2-1-3-5-12)14(10-18(21)22)11-6-8-13(9-7-11)19(23)24/h1-9,14-15H,10H2 |
Clé InChI |
JTDZREGXXRJPQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(C[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


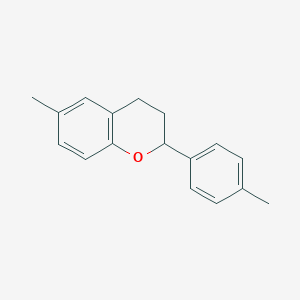

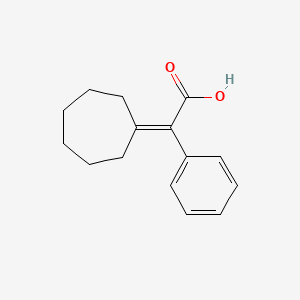
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
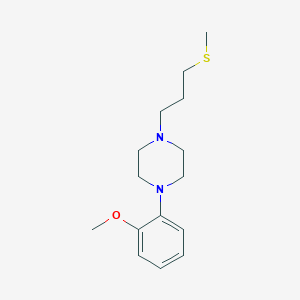
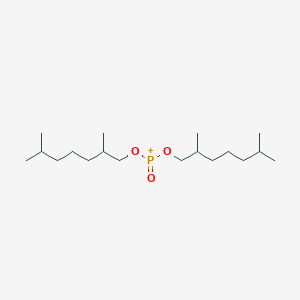
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
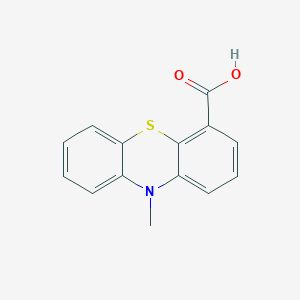

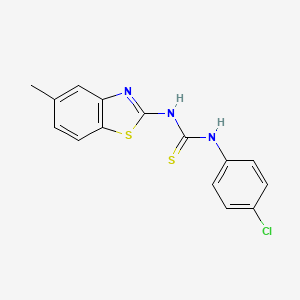
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
